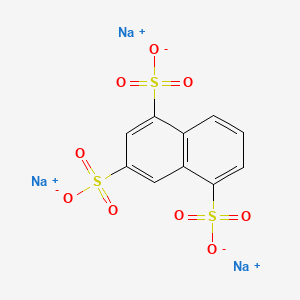

C10H8NaO9S3

Description

Overview of Naphthalene (B1677914) Sulfonates in Academic Research

Naphthalene sulfonates are noted for their high water solubility, a direct consequence of the polar sulfonate groups. This property, combined with the rigid and planar naphthalene structure, underpins their utility in diverse research areas. In materials science, they have been investigated for their ability to functionalize nanomaterials, thereby modifying their electrical and optical properties. Furthermore, their surfactant properties are a subject of study in colloid and interface science. In analytical chemistry, various naphthalene sulfonates serve as ion-pairing agents in chromatography, facilitating the separation of charged molecules.

Significance of Sodium Naphthalene-1,3,5-trisulfonate in Scientific Inquiry

Sodium Naphthalene-1,3,5-trisulfonate, with its three sulfonate groups strategically positioned on the naphthalene ring, exhibits unique characteristics that set it apart from other isomers and sulfonated naphthalenes. Its high density of negative charge and specific molecular geometry are of particular interest in coordination chemistry and supramolecular chemistry. The compound serves as an important intermediate in the synthesis of more complex molecules, including specialized dyes and functional materials. Academic research into this specific trisulfonate is driven by the need to understand how the 1,3,5-substitution pattern influences its chemical behavior and potential applications, distinguishing it from the more commonly studied isomers.

Properties

InChI |

InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQDOLZYFJSAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-44-5 | |

| Record name | Trisodium 1,3,5-naphthalenetrisulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10533-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Naphthalene 1,3,5 Trisulfonate

Established Synthetic Pathways for Naphthalene-1,3,5-trisulfonic Acid Synthesis

The synthesis of naphthalene-1,3,5-trisulfonic acid can be achieved through several established routes, primarily involving the sulfonation of naphthalene (B1677914) or its derivatives. The choice of method often depends on the desired purity and yield of the target isomer.

Direct Sulfonation of Naphthalene

A direct approach to synthesizing naphthalene-1,3,5-trisulfonic acid involves the high-temperature sulfonation of naphthalene using a combination of sulfuric acid and oleum (B3057394). In a typical procedure, naphthalene is introduced into 100% sulfuric acid (monohydrate) while 65% oleum is added concurrently, maintaining an initial temperature of 30° to 35°C. google.com The reaction mixture is then subjected to a staged increase in temperature, holding at 50°C for one hour, 70°C for one hour, and finally at 90°C for seven hours to ensure the reaction goes to completion. google.comprepchem.com

This method, however, results in a mixture of isomers. The primary product is naphthalene-1,3,5-trisulfonic acid with a yield of approximately 68%. google.comprepchem.com Significant amounts of other isomers are also formed, including about 21% naphthalene-1,3,6-trisulfonic acid and 4% to 5% naphthalene-1,3,7-trisulfonic acid. prepchem.com The formation of multiple isomers necessitates subsequent purification steps if a high-purity product is required.

| Reactants | Temperature Profile | Duration | Product Yields |

|---|---|---|---|

| Naphthalene, Sulfuric Acid Monohydrate, 65% Oleum | Initial: 30-35°C Step 1: 50°C Step 2: 70°C Step 3: 90°C | 1 hour 1 hour 7 hours | ~68% Naphthalene-1,3,5-trisulfonic acid ~21% Naphthalene-1,3,6-trisulfonic acid ~4-5% Naphthalene-1,3,7-trisulfonic acid |

Sulfonation from Naphthalene-1,5-disulfonic Acid

An alternative and often preferred pathway to naphthalene-1,3,5-trisulfonic acid is the further sulfonation of naphthalene-1,5-disulfonic acid (also known as Armstrong's acid). wikipedia.orgchemicalbook.com This method can lead to a product with higher isomeric purity. The starting naphthalene-1,5-disulfonic acid is itself prepared by the disulfonation of naphthalene. wikipedia.org

In one process, the isolated naphthalene-1,5-disulfonic acid is reacted with fuming sulfuric acid (oleum). google.com The reaction is typically carried out at a temperature between 90°C and 95°C for 4 to 6 hours. google.com A key disadvantage of using isolated naphthalene-1,5-disulfonic acid is that it often exists as a hydrate, which requires substantial amounts of oleum to bind the water of crystallization, impacting space-time yields. google.com This subsequent sulfonation step directs the third sulfonic acid group primarily to the 3-position, yielding the desired 1,3,5-isomer. chemicalbook.com

Advanced Synthetic Strategies and Optimization for Isomer Purity

To overcome the isomeric mixture issues of direct sulfonation and the inefficiencies of using isolated intermediates, advanced synthetic strategies have been developed. These methods focus on controlling the reaction conditions to achieve higher yields and purity of the 1,3,5-isomer.

One improved process involves a two-step reaction sequence conducted in an inert solvent. Naphthalene is first reacted with sulfur trioxide (SO₃) in the presence of a solvent like methylene chloride at low temperatures, ranging from -40°C to +20°C. google.com This initial step selectively produces a reaction mixture rich in 1,5-disulfonated naphthalene. The molar ratio of SO₃ to naphthalene is maintained between 2.5 and 10 during the addition to control the reaction. google.com

Following the formation of the disulfonated intermediate, the solvent is separated by decanting and distillation. The intermediate is then subjected to the final sulfonation step by heating it in anhydrous sulfuric acid with oleum at temperatures between 60°C and 110°C (preferably 85°C to 95°C) for 5 to 10 hours. google.com This optimized process can significantly increase the yield of naphthalene-1,3,5-trisulfonic acid to as high as 82%. google.com Another patented method, which involves reacting 1,5-naphthalene disulfonic acid with oleum at 90-95°C, claims to produce the final product with a purity of over 98%. google.com These advanced strategies demonstrate that careful control over temperature, solvent, and reaction staging is crucial for achieving high isomeric purity.

| Method | Key Steps | Typical Yield | Reported Purity |

|---|---|---|---|

| Direct Sulfonation | One-pot reaction of naphthalene with H₂SO₄ and oleum at elevated, staged temperatures (up to 90°C). | ~68% | Forms a mixture with 1,3,6- and 1,3,7-isomers. |

| Sulfonation from Isolated Intermediate | Further sulfonation of isolated Naphthalene-1,5-disulfonic acid with oleum at 90-95°C. | Not specified, but can be inefficient due to hydrates. | Higher than direct sulfonation. |

| Advanced Two-Step (in-situ) | 1. Low-temp (-40 to +20°C) sulfonation of naphthalene with SO₃ in a solvent. 2. High-temp (60-110°C) sulfonation of the resulting intermediate. | ~82% | Significantly improved isomeric purity. |

| Advanced (from Intermediate) | Reaction of 1,5-naphthalene disulfonic acid with oleum at 90-95°C. | Not specified. | >98% |

Chemical Reactivity and Derivatization of Sodium Naphthalene-1,3,5-trisulfonate

The chemical behavior of sodium naphthalene-1,3,5-trisulfonate is dominated by the properties of its sulfonate groups and the aromatic naphthalene ring.

Complexation Chemistry with Metal Ions

Naphthalenesulfonic acids are recognized for their high solubility in water and their capacity to form stable complexes with a variety of metal ions. smolecule.com The sulfonate groups (-SO₃⁻) act as effective ligands, coordinating with metal centers. While specific studies detailing the complexation of the 1,3,5-trisulfonate isomer are not prevalent, the behavior of related naphthalenedisulfonates provides insight into this chemistry. For instance, naphthalene-1,5-disulfonate has been shown to form coordination complexes with metal ions like Cadmium(II) and Nickel(II). nih.govresearchgate.net In these structures, the sulfonate oxygen atoms and other co-ligands coordinate to the metal center, creating diverse supramolecular architectures, such as two-dimensional networks. nih.gov It is anticipated that the three sulfonate groups of naphthalene-1,3,5-trisulfonate would allow for potent and potentially complex coordination chemistry with various metal ions.

Esterification and Other Functional Group Modifications

The sulfonate groups of sodium naphthalene-1,3,5-trisulfonate can undergo chemical transformations to yield various derivatives. A common modification for sulfonic acids is the conversion to sulfonyl chlorides (-SO₂Cl). This is typically achieved by treating the corresponding sulfonic acid or its salt with reagents like phosphorus pentachloride. chemicalbook.com The resulting naphthalene-1,3,5-trisulfonyl chloride would be a highly reactive intermediate, serving as a precursor for the synthesis of sulfonamides (by reaction with ammonia or amines) and sulfonate esters (by reaction with alcohols).

In addition to modifying the sulfonate groups, the naphthalene ring itself can be derivatized. For example, mixtures of naphthalenetrisulfonic acids can undergo nitration with nitric acid in a sulfuric acid medium. googleapis.com This introduces a nitro group onto the aromatic ring, which can then be reduced to an amino group, opening pathways to other important chemical intermediates like aminonaphthalenetrisulfonic acids. googleapis.comnbinno.com

Amidation and Azo Coupling Reactions for Dye Precursors

The transformation of sodium naphthalene-1,3,5-trisulfonate into valuable dye precursors often involves amidation and azo coupling reactions. These processes introduce chromophoric and auxochromic groups, which are essential for the color and properties of the final dye molecules.

Amidation Reactions:

Amidation of sulfonated naphthalenes is a critical step in the synthesis of many dye intermediates. This reaction typically involves the conversion of a sulfonic acid group into a sulfonamide group. While direct amidation of the sulfonate salt is challenging, the process is often achieved by first converting the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This activated intermediate can then readily react with ammonia or a primary or secondary amine to form the corresponding sulfonamide.

For instance, the conversion of a naphthalenesulfonic acid to a sulfonamide can be represented by the following general scheme:

Chlorosulfonation: The naphthalenesulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the naphthalenesulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with an amine (R-NH₂) to yield the N-substituted sulfonamide.

The presence of multiple sulfonate groups on the naphthalene-1,3,5-trisulfonate molecule presents a challenge for selective amidation. The reaction conditions, including temperature, solvent, and the nature of the aminating agent, must be carefully controlled to achieve the desired degree of substitution.

Azo Coupling Reactions:

Azo coupling is a fundamental reaction in the synthesis of azo dyes, which constitute the largest class of commercial colorants. This reaction involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and couples with an activated aromatic ring, the coupling component.

Naphthalene derivatives, including sodium naphthalene-1,3,5-trisulfonate, can serve as coupling components in azo coupling reactions. The electron-withdrawing nature of the sulfonate groups deactivates the naphthalene ring towards electrophilic attack. However, the presence of activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, on the naphthalene ring can facilitate the coupling reaction.

Therefore, sodium naphthalene-1,3,5-trisulfonate itself is not typically used directly as a coupling component. Instead, it is often first converted into an amino or hydroxy derivative. For example, reduction of a nitro group introduced onto the ring can yield an aminonaphthalene trisulfonic acid, which can then act as a coupling component.

The general mechanism for azo coupling involves the attack of the diazonium ion (Ar-N₂⁺) on the electron-rich coupling component. The position of the coupling is directed by the existing substituents on the naphthalene ring. The sulfonate groups, being meta-directing, will influence the position of the incoming diazo group.

The production of azo dyes is a two-step process:

Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component, such as an activated naphthalene derivative, to form the azo dye.

The sulfonate groups on the naphthalene-1,3,5-trisulfonate precursor play a crucial role in the properties of the final dye, primarily by enhancing its water solubility, which is a desirable characteristic for many dyeing applications.

Mechanistic Studies of Reaction Pathways

The reaction pathways for the chemical transformations of sodium naphthalene-1,3,5-trisulfonate are governed by the principles of electrophilic aromatic substitution. The three strongly electron-withdrawing sulfonate groups significantly influence the electronic distribution within the naphthalene ring system, thereby affecting the rate and regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution on Naphthalene-1,3,5-trisulfonate:

The sulfonate (-SO₃⁻) groups are deactivating and meta-directing substituents. Their presence makes the naphthalene ring less susceptible to further electrophilic attack compared to unsubstituted naphthalene. Any subsequent electrophilic substitution will occur at positions that are meta to the existing sulfonate groups and are least sterically hindered.

In naphthalene-1,3,5-trisulfonic acid, the possible positions for further substitution are the 2, 4, 6, 7, and 8 positions. The sulfonate groups at positions 1, 3, and 5 will direct incoming electrophiles to the remaining positions. The precise location of the substitution will be a result of the interplay between electronic and steric factors. The formation of the sigma complex (arenium ion) intermediate is the rate-determining step in these reactions. The stability of this intermediate, which is influenced by the ability of the existing sulfonate groups to delocalize the positive charge, will determine the preferred reaction pathway.

For example, in nitration, a common electrophilic substitution reaction, the nitronium ion (NO₂⁺) will attack the naphthalene ring. The sulfonate groups will direct the incoming nitro group to a meta position. The resulting nitronaphthalene-trisulfonic acid can then be reduced to the corresponding aminonaphthalene-trisulfonic acid, which is a valuable precursor for azo dyes.

Understanding the mechanistic details of these reactions is crucial for optimizing reaction conditions to achieve high yields and selectivity for the desired products. Computational studies and kinetic experiments can provide valuable insights into the transition states and intermediates involved in these complex reaction pathways.

Advanced Analytical and Spectroscopic Characterization of Sodium Naphthalene 1,3,5 Trisulfonate

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating sodium naphthalene-1,3,5-trisulfonate from reaction byproducts, isomers, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sodium naphthalene-1,3,5-trisulfonate. Given the ionic nature of the sulfonate groups, ion-pair reversed-phase chromatography is a frequently employed methodology. This approach introduces an ion-pairing agent to the mobile phase, which forms a neutral complex with the anionic sulfonate groups, allowing for retention on a non-polar stationary phase like C18.

A patent for the synthesis of 1,3,5-naphthalene trisulfonic acid confirms the use of HPLC to verify product purity, achieving levels greater than 98%. google.com For resolving sulfonate groups, ion-pair chromatography with UV detection is recommended . A common wavelength for detection is 254 nm, which corresponds to the absorbance of the naphthalene (B1677914) aromatic system .

In a specialized method for analyzing related naphthalenesulfonic acids, a unique stationary phase is used. A BIST™ A column, which is a negatively-charged cation-exchange column, can be used to retain the negatively charged analytes. sielc.com This is achieved by using a multi-charged positive buffer, which acts as a bridge between the analyte and the column surface, along with a highly organic mobile phase to reduce solvation of the analyte. sielc.com

Table 1: HPLC Parameters for Naphthalene Sulfonate Analysis

| Parameter | Method 1: Ion-Pair RP-HPLC | Method 2: BIST™ A Column |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18) | BIST™ A (Cation-Exchange) |

| Mobile Phase | Acetonitrile/Water with Ion-Pairing Agent | Acetonitrile with TMDAP formate (B1220265) buffer |

| Detection | UV at 254 nm | UV at 270 nm sielc.com |

| Principle | Neutral complex formation | Analyte-buffer bridge to stationary phase |

Ion chromatography (IC) is a powerful technique for the direct analysis of ionic species, making it suitable for the purity assessment of sodium naphthalene-1,3,5-trisulfonate. This method separates ions based on their affinity for an ion-exchange resin. For an anionic compound like a naphthalene sulfonate, an anion-exchange column is used.

The separation relies on a liquid eluent, typically a buffered aqueous solution, to carry the sample through the column. The separated anions are often detected by measuring their electrical conductivity. Suppressed conductivity detection is a common approach that reduces the background conductivity of the eluent to enhance the sensitivity for the analyte ions. This technique has been successfully applied to the analysis of various naphthalene sulfonates from highly saline matrices, demonstrating its robustness for purity and quantification assessments. researchgate.net

Spectroscopic Investigations for Structural and Electronic Properties

Spectroscopy provides deep insights into the molecular structure and electronic characteristics of sodium naphthalene-1,3,5-trisulfonate and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structural elucidation. Both ¹H and ¹³C NMR are employed to confirm the identity and substitution pattern of the naphthalene core. The chemical shifts and coupling patterns of the protons on the aromatic ring provide unambiguous evidence for the 1,3,5-substitution pattern. In the ¹H NMR spectrum, the specific positions of the signals and their splitting patterns are characteristic of the protons' chemical environment, which is directly influenced by the location of the electron-withdrawing sulfonate groups. Similarly, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the naphthalene ring, further confirming the isomeric purity of the compound. While specific spectral data for the 1,3,5-isomer is not widely published, analysis of related compounds like sodium 2-naphthalenesulfonate demonstrates the utility of the technique. chemicalbook.com

Mass spectrometry (MS) is essential for verifying the molecular weight and assessing the purity of sodium naphthalene-1,3,5-trisulfonate. Techniques such as Electrospray Ionization (ESI) are particularly effective. In ESI-MS, analysis is typically performed in the negative ion mode, which readily detects the anionic naphthalene trisulfonate species and can confirm the molecular weight.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been effectively used for analyzing derivatives, such as N-glycans labeled with 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). nih.govresearchgate.net In these studies, the ANTS-labeled molecules were successfully detected in the negative ion mode, typically as [M-H]⁻ ions, demonstrating the suitability of MALDI-TOF for analyzing these large, charged derivatives. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) provides a powerful combination of separation and detection. bldpharm.com These hyphenated techniques allow for the separation of isomers and impurities, followed by their identification and quantification through mass analysis, offering high sensitivity and specificity.

Table 2: Mass Spectrometry Techniques for Sodium Naphthalene-1,3,5-trisulfonate Analysis

| Technique | Ionization Mode | Information Obtained | Reference |

|---|---|---|---|

| ESI-MS | Negative Ion | Molecular weight verification, impurity detection | |

| MALDI-TOF-MS | Negative Ion | Analysis of large, derivatized molecules (e.g., ANTS-glycans) | nih.govresearchgate.net |

| LC-MS / UPLC-MS | Varies (typically ESI) | Separation and identification of isomers and impurities | bldpharm.com |

UV-Visible spectroscopy is routinely used for the quantitative analysis of compounds containing chromophores. The naphthalene ring system in sodium naphthalene-1,3,5-trisulfonate absorbs ultraviolet light, with a characteristic absorbance maximum often observed around 254 nm. researchgate.net This property is the basis for its detection in HPLC systems. The absorbance is directly proportional to the concentration, allowing for accurate quantification based on Beer's Law. Studies on related 1-phenyl naphthalene derivatives show multiple absorption peaks in the UV-Visible range, indicating complex electronic transitions within the aromatic system. scholarsresearchlibrary.com

Fluorescence spectroscopy offers significantly higher sensitivity for detection. While naphthalene itself has native fluorescence, its properties can be enhanced in derivatized systems. For instance, naphthalene sulfonates are used as fluorescent tracers and labels. A study on the detection of various naphthalene mono- and disulfonates using HPLC with fluorescence detection demonstrated excellent sensitivity. researchgate.net The technique relies on exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Furthermore, derivatives like 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) are well-known fluorescent labels (fluorophores) used in biological analyses, such as the sequencing of carbohydrates. nih.gov The intense fluorescence of these derivatized systems allows for detection at very low concentrations.

Table 3: Example Spectroscopic Properties of Naphthalene Sulfonates

| Compound/Class | Technique | Excitation Maxima (λex) | Emission Maxima (λem) | Reference |

|---|---|---|---|---|

| Naphthalene Sulfonates | Fluorescence Detection | ~230 nm | ~340 nm | researchgate.net |

| 1,5-Naphthalene Disulfonate | Fluorescence Detection | 232 nm | 338 nm | researchgate.net |

| 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | Fluorescence Labeling | Not specified | Not specified | nih.gov |

Electrophoretic Techniques for Labeled Species Analysis

Electrophoretic techniques are pivotal in the analysis of species labeled with fluorescent dyes, such as naphthalene trisulfonates, due to their high resolution and sensitivity. The charged nature of the sulfonate groups on the naphthalene core makes these compounds particularly well-suited for electrophoretic separation. When used as a label, Sodium Naphthalene-1,3,5-trisulfonate imparts its strong negative charge and fluorescence to the target molecule, enabling its detection and quantification. A closely related and extensively studied compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), serves as a prime example of how naphthalene trisulfonates are employed in the electrophoretic analysis of biomolecules, particularly carbohydrates. nih.govnih.govresearchgate.net

The primary principle involves the differential migration of labeled analytes through a medium (e.g., a gel or a capillary) under the influence of an electric field. The migration velocity is dependent on the charge-to-mass ratio of the labeled species and the electroosmotic flow within the separation system. usp.org This allows for the separation of complex mixtures into distinct bands or peaks, which can then be identified and quantified.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

A significant application of naphthalene trisulfonate labeling is in Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). nih.gov This technique is a fast and efficient analytical method widely used in glycobiology for the separation and quantification of oligosaccharides released from glycoproteins. nih.govresearchgate.net In this method, glycans, which are typically neutral and thus not amenable to direct electrophoretic separation, are derivatized with a fluorescent and charged tag like ANTS. The derivatization is achieved through reductive amination, where the amino group of ANTS reacts with the reducing end of the carbohydrate. nih.govresearchgate.net

The resulting ANTS-labeled glycans possess a significant negative charge, allowing them to be separated with high resolution by polyacrylamide gel electrophoresis (PAGE). nih.govnih.gov The separated, fluorescently tagged glycans are then visualized under UV light. The identification of N-glycan structures is based on their electrophoretic mobility. nih.gov However, to avoid potential misinterpretation due to the co-migration of different glycans, the separated bands can be excised from the gel and further analyzed by mass spectrometry, such as MALDI-TOF MS, for definitive structural assignment. nih.govresearchgate.net

Capillary Electrophoresis (CE) and Capillary Gel Electrophoresis (CGE)

Capillary electrophoresis (CE) offers an automated, high-resolution alternative to traditional slab gel electrophoresis for the analysis of labeled species. In this technique, separation occurs within a narrow-bore fused-silica capillary filled with an electrolyte solution. usp.orgnih.gov The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages for rapid and highly efficient separations.

For the analysis of naphthalene sulfonates and their labeled conjugates, cyclodextrin-mediated capillary electrophoresis has been shown to be effective for separating positional isomers. nih.gov The use of cyclodextrins as a buffer additive enhances selectivity by forming transient inclusion complexes with the naphthalene ring. For trace analysis, techniques like large-volume sample stacking can be employed to achieve significant improvements in sensitivity, with detection limits for some naphthalenesulfonate isomers reaching the low microgram-per-liter range. nih.gov

Capillary Gel Electrophoresis (CGE) combines the principles of CE with the size-sieving properties of a gel matrix contained within the capillary. usp.org This is particularly useful for separating molecules with similar charge-to-mass ratios based on their size. CGE with LED-induced fluorescence detection (CGE-LEDIF) has been utilized for the rapid profiling of ANTS-labeled glycans, with analysis times around 200 seconds. nih.gov Databases of glucose unit (GU) values for ANTS-labeled glycans have been developed to facilitate the rapid identification of glycan structures from their migration times in CGE systems. nih.gov

Research Findings on Electrophoretic Separation

Research has established optimized conditions for the electrophoretic separation of naphthalene sulfonate-labeled species. For instance, in the separation of ANTS-labeled malto-oligosaccharides by PAGE, a discontinuous Tris-Cl/acetate buffer system was found to provide excellent resolution at a low polyacrylamide concentration (4.8%). nih.gov The Ferguson plots (log relative mobility vs. gel concentration) for the labeled glucose oligomers were linear, indicating that the surface net charge of these oligomers is inversely related to their size. nih.gov

In capillary electrophoresis, the separation of multi-charged naphthalenesulfonate isomers was systematically investigated, leading to optimized conditions that provided a more than 100-fold enrichment in sensitivity. nih.gov The key parameters and findings from these studies are summarized in the tables below.

Table 1: Optimized Conditions for Capillary Electrophoresis of Naphthalenesulfonates This table summarizes the effective conditions for the separation and sensitive detection of naphthalenesulfonate isomers using cyclodextrin-mediated capillary electrophoresis with large-volume sample injection.

| Parameter | Optimized Condition | Outcome | Reference |

|---|---|---|---|

| Buffer System | 15 mM borate (B1201080) buffer (pH 9.2) | Effective separation | nih.gov |

| Additive | Mixture of β- and γ-cyclodextrin | Enhanced selectivity for isomers | nih.gov |

| Injection | Hydrodynamic injection (up to 60 s at 3 p.s.i.) | >100-fold enrichment (based on peak area) | nih.gov |

| Detection | UV Detection | Quantitation limits of ~4 µg/L | nih.gov |

Table 2: Electrophoretic Mobility Data for ANTS-Labeled Oligosaccharides This table illustrates the relationship between the size of ANTS-labeled glucose oligomers and their electrophoretic mobility in a specialized PAGE system. The relative mobility (Rf) decreases as the number of glucose units increases.

| ANTS-Labeled Oligosaccharide | Number of Glucose Units | Relative Mobility (Rf) | Key Finding | Reference |

|---|---|---|---|---|

| Glucose | 1 | Highest | Mobility decreases with increasing size | nih.gov |

| Maltose | 2 | ↓ | Surface net charge is inversely related to size | nih.gov |

| Maltotriose | 3 | ↓ | Molecular weight is non-linearly related to the slope of the Ferguson plot (KR) | nih.gov |

| Maltotetraose | 4 | ↓ | Effective separation achieved at low (4.8%) polyacrylamide concentration | nih.gov |

| Maltopentaose | 5 | ↓ | nih.gov |

| Maltohexaose | 6 | Lowest | | nih.gov |

Theoretical and Computational Studies of Sodium Naphthalene 1,3,5 Trisulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For sulfonated naphthalenes, these calculations provide insight into molecular geometry, orbital energies, and the distribution of electron density.

Methodology and Inferred Properties: Studies on simpler analogues like 1- and 2-naphthalenesulfonic acid typically use DFT methods with functionals such as B3LYP and basis sets like 6-311++G** to achieve a balance of accuracy and computational cost. bohrium.com These calculations are used to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. researchgate.net

For the naphthalene-1,3,5-trisulfonate anion, the three highly electronegative sulfonate (-SO₃⁻) groups would significantly influence its electronic properties. These electron-withdrawing groups are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted naphthalene (B1677914). The precise positioning of the sulfonate groups at the 1, 3, and 5 positions would create a unique electronic distribution across the naphthalene core.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. samipubco.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The molecular electrostatic potential (MEP) is another valuable output, which maps the electron density to visualize the electrophilic and nucleophilic sites of a molecule. tandfonline.comrsc.org For the naphthalene-1,3,5-trisulfonate anion, the MEP would show highly negative potential around the oxygen atoms of the sulfonate groups, indicating these are the primary sites for interaction with cations like Na⁺.

Illustrative Data from Related Compounds: While specific data for sodium naphthalene-1,3,5-trisulfonate is not available, the following table presents representative computational data for naphthalene and a related naphthalenesulfonic acid to illustrate the type of information generated from quantum chemical calculations.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.comsamipubco.com |

| Naphthalene-2-sulfonic acid | HF/6-311++G(d,2p) | -8.99 | 0.62 | 9.61 | researchgate.net |

Note: This table is for illustrative purposes. The values are highly dependent on the computational method and basis set used. The significant difference between the two entries highlights the substantial electronic impact of a single sulfonate group.

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulations, including molecular dynamics (MD), are essential for understanding how a compound interacts with its environment at an atomic level. For sodium naphthalene-1,3,5-trisulfonate, these methods can model its behavior in solution and its interactions with other species.

Solvation and Ion Pairing: In an aqueous solution, the naphthalene-1,3,5-trisulfonate anion would be surrounded by water molecules. MD simulations could model this hydration shell, revealing the number and orientation of water molecules interacting with the sulfonate groups. The primary interactions would be strong hydrogen bonds between the sulfonate oxygens and water hydrogens.

Furthermore, these simulations can detail the interaction between the trisulfonated naphthalene anion and the sodium (Na⁺) counter-ions. Computational studies on the interaction of sodium ions with various electrolytes show that these interactions are predominantly electrostatic. boisestate.eduacs.org MD simulations can predict the average distance between the Na⁺ ions and the sulfonate groups and whether they form tight ion pairs or remain as solvent-separated ion pairs. researchgate.net The strong electrostatic attraction between the three negatively charged sulfonate groups and the sodium cations is a defining feature of the compound's structure in both solid and solution phases.

Intermolecular Interactions: Beyond simple ion pairing, molecular modeling can explore the non-covalent interactions between multiple naphthalene-1,3,5-trisulfonate anions. These interactions are crucial for understanding properties like aggregation and crystal packing. Key interactions that could be modeled include:

π-π Stacking: The aromatic naphthalene cores can stack on top of each other. Modeling can determine the preferred stacking geometry (e.g., parallel-displaced or T-shaped) and the energetic favorability of this interaction.

Electrostatic Repulsion: The multiple negatively charged sulfonate groups would lead to significant electrostatic repulsion between the anions, which would counteract the attractive π-π stacking forces. The final arrangement in a condensed phase or aggregate would be a balance of these opposing forces.

Studies on related sulfonamides have demonstrated that interactions between polar groups (like -SO₂NH₂) and aromatic rings can be significant stabilizing forces. sdu.dk Similar principles would apply to the interactions within sodium naphthalene-1,3,5-trisulfonate systems.

Predictive Studies on Material Properties and Catalytic Behavior

The data generated from quantum chemical calculations and molecular modeling can be used to predict macroscopic material properties and potential applications.

Predicting Material Properties:

Solubility: The presence of three highly polar sodium sulfonate groups per molecule strongly suggests that sodium naphthalene-1,3,5-trisulfonate is highly soluble in water and other polar solvents. The hydrophilic sulfonate groups make these types of compounds highly water-soluble. nih.gov Molecular dynamics simulations could quantify this by calculating the free energy of solvation.

Stability: Computational studies can predict the thermal and chemical stability of a molecule. For instance, studies on various naphthalenesulfonate isomers have determined their relative thermal stabilities, showing that stability is a function of temperature, pH, and isomer structure. wgtn.ac.nznih.gov The 1,3,5-isomer's stability could be similarly modeled, predicting its persistence under various conditions and its likely degradation pathways, which often involve desulfonation at high temperatures. researchgate.net

Self-Assembly and Surfactant Properties: Although the trisulfonated structure is highly hydrophilic, related alkylnaphthalene sulfonates are used as surfactants and superplasticizers. nih.gov Predictive modeling could explore whether sodium naphthalene-1,3,5-trisulfonate can form micelles or other aggregates in solution, a behavior driven by the interplay of hydrophobic naphthalene cores and hydrophilic sulfonate groups.

Predicting Catalytic Behavior: While not a traditional catalyst, the molecule's structure suggests potential roles in influencing chemical environments. The high charge density and ability to interact with cations could be modeled to predict its behavior as an ion-exchanger or as a templating agent in the synthesis of materials. The electrostatic interaction of sodium ions with sulfonate moieties has been shown to modulate the ionic environment and facilitate charge transport in polymer systems, a behavior that could be predicted and explored for sodium naphthalene-1,3,5-trisulfonate. acs.org

Research Applications and Emerging Areas for Sodium Naphthalene 1,3,5 Trisulfonate

Role in Advanced Materials Science and Engineering

The distinct chemical characteristics of sodium naphthalene-1,3,5-trisulfonate have led to its application in several areas of materials science, from the synthesis of traditional materials like dyes to its emerging role in nanotechnology and surface engineering.

Historically, naphthalenesulfonic acids have been crucial in the dye industry. Specifically, 1,3,5-naphthalene trisulfonic acid is an important intermediate in the preparation of K acid (1-amino-8-naphthol-4,6-disulfonic acid). google.com K acid is primarily used in the synthesis of azo reactive dyestuffs, matching stains, and pigment dyestuffs. google.com The sulfonate groups enhance the water solubility of the resulting dyes and their ability to bind to fabrics. The general process involves the sulfonation of naphthalene (B1677914) followed by nitration and reduction to yield aminonaphthalene sulfonic acids, which are key precursors to a wide range of colorants. google.com A patent outlines a process for preparing naphthalene-1,3,5-trisulfonic acid, highlighting its role as a known intermediate for the formation of azo dyestuffs. google.com

Table 1: Role of Naphthalene-1,3,5-trisulfonic Acid in Dye Synthesis

| Precursor | Intermediate | Final Product Class |

| Naphthalene-1,5-disulfonic acid | Naphthalene-1,3,5-trisulfonic acid | Azo reactive dyestuffs |

| Naphthalene | Naphthalene-1,3,5-trisulfonic acid | Pigment dyestuffs |

The sulfonic acid groups in naphthalene-1,3,5-trisulfonic acid are capable of coordinating with metal ions, leading to the formation of stable metal complexes. smolecule.com This property is valuable in the fields of catalysis and materials science. smolecule.com The resulting metal complexes can exhibit novel catalytic activities or be used as building blocks for more complex materials. The specific arrangement of the three sulfonate groups on the naphthalene ring can influence the geometry and stability of the metal complexes, thereby allowing for the tuning of their properties for specific applications. smolecule.com

Naphthalene-based sulfonates have been investigated as additives in electrodeposition processes to modify the properties of the resulting metal coatings. While research has often focused on the 1,3,6-isomer, the principles can be extended to other isomers like 1,3,5-naphthalene trisulfonate. For instance, the addition of naphthalene trisulfonic acid (NTSA) to a nickel sulfamate (B1201201) bath has been shown to facilitate the oxidation of the electrodeposited nickel layer and increase its hardness and internal stress, particularly at higher current densities. google.com It is believed that NTSA modulates the deposit structure during electrodeposition, leading to a finer grain size and enhanced surface evenness and brightness. google.com Similarly, naphthalenesulfonates have been used as additives in tin electrodeposition, where they inhibit the bulk deposition process and influence the morphology of the tin deposit. researchgate.net

Table 2: Effects of Naphthalene Trisulfonic Acid Additives in Electrodeposition

| Metal | Bath Type | Additive | Observed Effects |

| Nickel | Sulfamate | Naphthalene Trisulfonic Acid (NTSA) | Increased hardness and internal stress, refined grain size, enhanced surface evenness. google.com |

| Tin | - | Naphthalenesulfonate (NPTS) | Inhibition of bulk deposition, modification of deposit morphology. researchgate.net |

Emerging research has highlighted the potential of sodium naphthalene-1,3,5-trisulfonate in supramolecular chemistry and nanotechnology. The compound can be used to functionalize the surfaces of nanomaterials such as carbon nanotubes and graphene. smolecule.com A notable application is its ability to form versatile surface coatings when combined with hafnium(IV) ions. These naphthalene trisulfonate/Hf(IV) complex coatings can be applied to various solid substrates. researchgate.net The formation of these coatings is dependent on the presence of multiple sulfonate groups and the Hf(IV) ions, which mediate cross-linking and molecular assembly. researchgate.net These coatings can be post-functionalized, for example, by grafting on other molecules to create nonbiofouling surfaces. researchgate.net This demonstrates a platform for creating engineered, substrate-independent coatings for a range of applications. researchgate.net

Contributions to Environmental Science and Remediation Technologies

The widespread use of sulfonated aromatic compounds, including sodium naphthalene-1,3,5-trisulfonate, necessitates an understanding of their environmental fate and the development of effective remediation technologies.

Naphthalenesulfonic acids are known for their high water solubility and resistance to biological degradation, which can lead to their persistence in the environment. smolecule.com Ozonation has been studied as a promising advanced oxidation process for the degradation of these compounds. Research on the ozonation of naphthalenesulfonic acids has revealed that the reactivity towards ozone decreases as the number of sulfonic groups on the naphthalene ring increases. smolecule.com For instance, a study on naphthalene-1,3,6-trisulfonic acid showed it had the lowest reaction rate compared to mono- and disulfonated naphthalenes. smolecule.com

The degradation mechanism is believed to proceed via a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bonds with the highest electron density in the aromatic ring. smolecule.com The stoichiometry of this direct ozonation reaction is approximately one mole of sulfonic acid per mole of ozone. smolecule.com The activation energy for this reaction is similar for different naphthalenesulfonic acids, suggesting a common reaction mechanism. smolecule.com The final degradation products are typically highly oxidized organic acids and sulfate (B86663) ions. smolecule.com

Table 3: Ozonation of Naphthalenesulfonic Acids - Key Findings

| Compound Studied | Key Finding | Reaction Stoichiometry (Acid:Ozone) | Activation Energy (kJ mol⁻¹) |

| Naphthalene-1-sulfonic acid | Highest reactivity to ozone. smolecule.com | ~1:1 | 37-42 |

| Naphthalene-1,5-disulfonic acid | Intermediate reactivity to ozone. smolecule.com | ~1:1 | 37-42 |

| Naphthalene-1,3,6-trisulfonic acid | Lowest reactivity to ozone. smolecule.com | ~1:1 | 37-42 |

Adsorption and Sorption Behavior in Environmental Systems

The environmental fate of water-soluble organic compounds like sodium naphthalene-1,3,5-trisulfonate is significantly influenced by their adsorption and sorption behavior on environmental matrices such as soils, sediments, and rock surfaces. Research into related naphthalene sulfonates provides insights into the potential interactions of the 1,3,5-trisulfonate isomer. The adsorption process for this class of compounds is governed by a combination of electrostatic and hydrophobic interactions.

Studies on other aromatic sulfonates, such as 2-naphthalene sulfonate, have shown that the sulfonate groups (SO₃⁻) and the naphthalene ring structure are key determinants of adsorption. The negatively charged sulfonate groups can interact with positively charged sites on adsorbent surfaces, an interaction that is highly dependent on the pH of the system. For instance, the uptake of sodium 2-naphthalene sulfonate onto an acrylic ester polymer was found to increase with the acidity of the solution, highlighting the role of electrostatic forces. epa.gov

Conversely, the naphthalene core provides a hydrophobic character, allowing for non-polar interactions. The rigid aromatic ring can function as a hydrophobic group, contributing to its adsorption onto surfaces. researchgate.net Research on the adsorption of the parent compound, naphthalene, demonstrates the importance of π-π interactions with certain adsorbents like graphene. oatext.com

In geothermal systems, studies using various naphthalene mono- and di-sulfonates as tracers have investigated their adsorption onto quartz and greywacke. researchgate.net While results indicated possible weak adsorption on greywacke, the breakthrough times of the tracers were primarily influenced by temperature rather than strong surface binding. researchgate.net The behavior of sodium naphthalene-1,3,5-trisulfonate would be influenced by these competing factors: strong water solubility and electrostatic repulsion from negatively charged surfaces due to its three sulfonate groups, and potential hydrophobic interactions from its aromatic core.

Table 1: Factors Influencing Adsorption of Naphthalene Sulfonates

| Factor | Influence on Adsorption | Interaction Type | Source |

|---|---|---|---|

| pH/Acidity | Adsorption can increase in more acidic solutions on certain polymers. | Electrostatic | epa.gov |

| Adsorbent Type | Materials like acrylic polymers and activated carbon can effectively remove aromatic sulfonates. | Electrostatic & Hydrophobic | epa.gov |

| Hydrophobicity | The aromatic naphthalene ring contributes to hydrophobic interactions with surfaces. | Hydrophobic, π-π stacking | researchgate.netoatext.com |

| Temperature | Can affect breakthrough times in flow-through systems, suggesting an influence on adsorption/desorption kinetics. | Kinetic | researchgate.net |

Role in Wastewater Treatment and Pollutant Removal

Naphthalene sulfonic acids are utilized in various industrial processes, including the manufacturing of dyes, and can be present in industrial wastewater. nih.gov Naphthalene-1,3,5-trisulfonic acid itself has been identified as a residue in environmental samples, resulting from the degradation of industrial and domestic surfactants. chemicalbook.com This necessitates effective methods for its removal from water to mitigate environmental impact.

The treatment of wastewater containing naphthalene sulfonic acids often involves advanced oxidation processes (AOPs) or specialized adsorption techniques. For example, the degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), a structurally related compound, has been successfully achieved using persulfate oxidation activated by heat or alkaline conditions. nih.gov Such oxidative methods aim to break down the stable aromatic structure of these pollutants. nih.gov

Adsorption is another key strategy for pollutant removal. Aromatic sulfonates, which exist as anions across a wide pH range, are not always effectively captured by conventional adsorbents. epa.gov However, specialized adsorbents have been developed that show high efficacy. A recyclable acrylic ester polymer, for instance, demonstrated high removal efficiency and capacity for sodium 2-naphthalene sulfonate, even in wastewater with high acidity and salinity. epa.gov The exhausted adsorbent could be regenerated with a simple water wash, indicating a potential for cost-effective, large-scale application. epa.gov

Table 2: Wastewater Treatment Methods for Naphthalene Sulfonates

| Treatment Method | Target Compound Example | Key Findings | Source |

|---|---|---|---|

| Persulfate Oxidation | H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | Alkali-activated and thermally-activated persulfate effectively degrades the pollutant. | nih.gov |

| Polymer Adsorption | Sodium 2-naphthalene sulfonate | A recyclable acrylic ester polymer showed high removal efficiency and capacity. | epa.gov |

| Adsorption | Naphthalene | Graphene and graphene oxide can serve as effective adsorbents. | oatext.com |

Investigations in Biochemical and Biological Systems

Enzyme Inhibition and Modulation of Biochemical Pathways

The naphthalene sulfonate scaffold has been investigated for its ability to interact with and modulate the activity of various enzymes. The specific arrangement and negative charge of the sulfonate groups can facilitate binding to pockets on protein surfaces, leading to enzyme inhibition.

A notable example, though involving a closely related isomer, is the inhibition of Heparin-binding growth factor 1 (FGF1) by naphthalene trisulfonate. idrblab.net FGF1 is a protein involved in processes like cell growth and differentiation, and its inhibition can modulate these pathways. idrblab.net Furthermore, the broader naphthalene framework is a key component in inhibitors designed for other enzymes. For instance, naphthalene-based compounds have been identified as competitive inhibitors that bind within the active site of the SARS-CoV Papain-like protease (PLpro), an enzyme crucial for viral replication. nih.gov These findings suggest that the structural features of sodium naphthalene-1,3,5-trisulfonate could make it a candidate for investigation as an inhibitor of various enzymes.

Interactions with Proteins and Nucleic Acids

The ability of sodium naphthalene-1,3,5-trisulfonate to interact with biomacromolecules is central to its biological activity.

Interactions with Proteins: The interaction of naphthalene sulfonates with proteins is exemplified by the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) by 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives. nih.gov In this case, the compact structure of the naphthalene core and its associated functional groups leads to strong binding within the pockets of the Keap1 protein. nih.gov The inhibition of FGF1 by a naphthalene trisulfonate isomer further underscores the potential for this class of compounds to bind to and alter the function of proteins. idrblab.net The multiple sulfonate groups can play a crucial role in the binding affinity and specificity toward molecular targets.

Interactions with Nucleic Acids: The planar aromatic system of the naphthalene core is a structural motif known to interact with nucleic acids. Compounds with similar polycyclic aromatic structures, such as naphthalene diimides (NDIs), are known to bind to DNA structures, particularly G-quadruplexes, which are implicated in cancer. nih.gov The primary mode of interaction is typically through stacking on the outer quartets of the G-quadruplex structure. nih.gov Small molecules can also interact with standard duplex DNA by sliding between the base pairs (intercalation) or fitting into the grooves of the double helix. atdbio.com The planar nature of the naphthalene ring in sodium naphthalene-1,3,5-trisulfonate suggests it may interact with nucleic acids through similar stacking or intercalative mechanisms, potentially affecting processes like DNA replication or gene expression.

Exploration of Antimicrobial Activities

The naphthalene scaffold is present in a variety of compounds that exhibit significant antimicrobial properties. ekb.eg Several commercially available antimicrobial drugs, such as nafcillin (B1677895) and terbinafine, contain a naphthalene core, indicating its importance as a pharmacophore for controlling microbial infections. ekb.egresearchgate.net

Research has focused on synthesizing and evaluating novel naphthalene derivatives for their activity against a range of pathogens. For example, naphthalene-based bis-quaternary ammonium (B1175870) compounds (bis-QACs) have demonstrated a wide spectrum of antibacterial activity against highly virulent pathogens from the ESKAPE group (e.g., E. coli, S. aureus, K. pneumoniae). mdpi.com Other synthetic derivatives, including naphthofuran derivatives and those incorporating azetidinone moieties, have also shown potent activity against both bacteria and fungi. ekb.egresearchgate.net While the specific antimicrobial activity of sodium naphthalene-1,3,5-trisulfonate has not been extensively detailed, the established antimicrobial potential of the naphthalene chemical family suggests this could be a fruitful area for future investigation.

Table 3: Examples of Naphthalene Derivatives with Antimicrobial Activity

| Compound Class | Target Pathogens | Source |

|---|---|---|

| Naphthalene-based bis-QACs | E. coli, K. pneumoniae, S. aureus, A. baumannii, P. aeruginosa | mdpi.com |

| Naphthylamine-azetidinone analogs | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | ekb.eg |

| Naphthofuran derivatives | Human pathogenic bacteria and fungi | researchgate.net |

Reagent in Analytical Biochemistry for Metal Ion Detection

The chemical structure of sodium naphthalene-1,3,5-trisulfonate makes it a potential candidate for use as a reagent in analytical biochemistry, particularly for the detection of metal ions. The three sulfonic acid groups attached to the naphthalene ring are key to this functionality.

These sulfonate groups can act as ligands, forming stable complexes with a variety of metal ions. This complexation ability is a valuable property for an analytical reagent. The binding of a metal ion to the naphthalene trisulfonate molecule would likely alter its electronic properties, leading to a detectable change in its spectroscopic signature. For example, complex formation could cause a shift in the compound's ultraviolet-visible (UV-Vis) absorbance spectrum or a change in its fluorescence intensity or wavelength. By measuring these changes, researchers can quantify the concentration of specific metal ions in a biological sample. This makes sodium naphthalene-1,3,5-trisulfonate a potentially useful tool in biochemical assays designed for metal ion analysis.

Application in Carbohydrate Electrophoresis and Glycobiology Research

While sodium naphthalene-1,3,5-trisulfonate itself is not directly employed in carbohydrate electrophoresis, a closely related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is a key reagent in this field. researchgate.netnih.govnih.gov ANTS is a fluorescent label that is attached to carbohydrates, which naturally lack a chromophore, to enable their detection and separation. nih.gov

The process involves the reductive amination of the carbohydrate with the primary amino group of ANTS, forming a Schiff base that is then reduced to a stable secondary amine. sigmaaldrich.com This derivatization imparts a negative charge to the carbohydrate, which is crucial for its separation by capillary electrophoresis (CE). nih.gov The three sulfonate groups on the ANTS molecule provide a strong negative charge, enhancing the electrophoretic separation of the labeled glycans. researchgate.net

Fluorophore-assisted carbohydrate electrophoresis (FACE) using ANTS is a widely adopted technique in glycobiology for the analysis of oligosaccharides released from glycoproteins. researchgate.netnih.gov This method allows for the high-resolution separation and quantification of complex glycan mixtures. nih.gov However, as the identification of N-glycan structures in FACE is based on their electrophoretic mobility, there is a risk of co-migration, which could lead to incorrect structural assignments. researchgate.netnih.gov To address this, protocols have been developed to analyze ANTS-labeled N-glycans using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry after their separation by polyacrylamide gel electrophoresis. nih.gov

Researchers have also worked on creating databases of glucose unit (GU) values for ANTS-labeled glycans, particularly those derived from therapeutic glycoproteins like IgG antibodies. nih.gov These databases serve as a rapid tool for the preliminary interpretation of glycan profiles obtained from capillary gel electrophoresis with light-emitting diode-induced fluorescence (CGE-LEDIF). nih.gov

Utilization as Geothermal Tracers in Hydrothermal Systems

Naphthalene sulfonates, including isomers like 1,3,6-naphthalene trisulfonate and 1,3,5-naphthalene trisulfonate, have emerged as highly effective tracers for studying fluid flow in geothermal reservoirs. stanford.eduresearchgate.net These compounds offer several advantages, including being environmentally benign, affordable, and highly detectable using fluorescence spectroscopy. stanford.edu

The suitability of a geothermal tracer is heavily dependent on its thermal stability at the high temperatures characteristic of hydrothermal systems. Laboratory studies simulating geothermal environments have been conducted to assess the decay kinetics of various naphthalene sulfonates.

A study on the decay kinetics of 1,3,6-naphthalene trisulfonate demonstrated its suitability for use in reservoirs with temperatures as high as 340°C. stanford.edu Another investigation into 1,3,5-naphthalene trisulfonate showed it has comparable thermal stability to other naphthalene sulfonates, making it appropriate for liquid-dominated geothermal reservoirs exceeding 300°C. researchgate.net In one study, 1,3,6-naphthalene trisulfonate exhibited only modest decay (around 20%) after a week under simulated geothermal conditions at 330°C. unr.edu

The stability of naphthalene sulfonates is influenced by factors such as temperature, pH, and the presence of dissolved salts. wgtn.ac.nz At temperatures of 300°C and above, temperature becomes the primary factor controlling stability. wgtn.ac.nz The thermal breakdown of naphthalene sulfonates at high temperatures can lead to the formation of naphthalene and naphthol isomers. wgtn.ac.nz

Below is an interactive data table summarizing the thermal stability of various naphthalene sulfonates.

| Compound | Tested Temperature (°C) | Stability/Decay Observations | Reference |

|---|---|---|---|

| 1,3,6-Naphthalene Trisulfonate | Up to 340 | Sufficient thermal stability for use in reservoirs up to this temperature. | stanford.edu |

| 1,3,5-Naphthalene Trisulfonate | Exceeding 300 | Comparable thermal stability to other naphthalene sulfonates, suitable for high-temperature reservoirs. | researchgate.net |

| 1,3,6-Naphthalene Trisulfonate | 330 | Modest decay (~20%) after one week. | unr.edu |

| 1,5-Naphthalene Disulfonate | ≥ 200 | Found to be the least stable, readily transforming to 1-naphthalene sulfonate. | wgtn.ac.nz |

| 2-Naphthalene Sulfonate | ≥ 300 | Most stable isomer, but disappears at these temperatures. | wgtn.ac.nz |

Naphthalene trisulfonates have been successfully used in numerous field tests to trace injection-production flow patterns in geothermal reservoirs worldwide. These tracers help in understanding well connectivity, the direction of fluid flow, and the velocity of subsurface water movement. stanford.eduresearchgate.net

In a series of tests at the Dixie Valley, Nevada; Ohaaki, New Zealand; and Awibengkok, Indonesia geothermal fields, 1,3,6-naphthalene trisulfonate and 1,5-naphthalene disulfonate were effectively used to delineate flow paths. stanford.edu At the Awibengkok field, a test with 1,3,6-naphthalene trisulfonate showed tracer returns in two production wells, with first arrivals observed after 20 and 32 days, respectively. researchgate.net

The high detectability of these tracers, with detection limits around 200 parts per trillion by standard HPLC and fluorescence detection methods, allows for the use of small quantities. stanford.edu For instance, 1,3,5-naphthalene trisulfonate has an excellent detection limit of less than 0.1 ppb. researchgate.net

The following interactive table provides examples of field applications of naphthalene sulfonate tracers.

| Geothermal Field | Tracer(s) Used | Key Findings | Reference |

|---|---|---|---|

| Dixie Valley, Nevada, USA | 1,3,6-Naphthalene Trisulfonate, 1,5-Naphthalene Disulfonate | Confirmed that water injected in deep wells flows towards the main production area. | stanford.edu |

| Ohaaki, New Zealand | 1,3,6-Naphthalene Trisulfonate, 1,5-Naphthalene Disulfonate | Traced injection-production flow patterns. | stanford.edu |

| Awibengkok, Indonesia | 1,3,6-Naphthalene Trisulfonate, 1,5-Naphthalene Disulfonate, 2-Naphthalene Sulfonic Acid, 2,7-Naphthalene Disulfonic Acid | Successfully used to trace injection-production flow patterns and compared with fluorescein (B123965) tracers. | stanford.edustanford.edu |

| Soultz-sous-Forêts, France | 1,3,5-Naphthalene Trisulfonate | Used to characterize hydrogeological flow. | researchgate.net |

An ideal geothermal tracer should exhibit minimal adsorption onto reservoir rocks to ensure that its movement accurately reflects the fluid flow. Naphthalene sulfonates, particularly the di- and tri-sulfonated versions, are considered to be non-adsorptive. stanford.edu This is attributed to the strong negative charge of the sulfonate groups, which leads to repulsion from the typically negatively charged surfaces of reservoir rocks. researchgate.netstanford.edu

However, some studies have suggested the possibility of weak adsorption under certain conditions. In laboratory experiments using a flow reactor with drill cuttings from a shale gas reservoir at 140°C, mono-substituted naphthalenes (1-ns and 2-ns) showed slight retardation in their flow compared to di- and tri-sulfonated naphthalenes, indicating a weak, reversible adsorption. stanford.edu The proposed mechanism for this interaction involves the nonpolar aromatic end of the mono-sulfonated naphthalenes weakly interacting with the rock surface, while the negatively charged sulfonate end experiences repulsion. stanford.edu

In another study, no adsorption of naphthalene di- and mono-sulfonates on the surface of minerals was observed. wgtn.ac.nz It is generally accepted that for the highly sulfonated naphthalenes like the trisulfonates, the effect of adsorption is negligible, making them reliable conservative tracers for characterizing geothermal systems. researchgate.netstanford.edu

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Pathways and Process Optimization

The synthesis of sodium naphthalene-1,3,5-trisulfonate is a precise process, with current research focused on improving efficiency, purity, and sustainability. The established method involves the sulfonation of 1,5-naphthalene disulfonic acid with fuming sulfuric acid (oleum). google.com

Key optimization parameters include:

Temperature Control : Maintaining a strict temperature range of 90–95°C is critical for the reaction. google.com Temperatures exceeding 95°C can lead to the formation of unwanted byproducts, such as 1,3,6- and 1,3,7-trisulfonic acid isomers, thereby reducing the purity of the final product.

Reagent Concentration : The molar ratio of 1,5-naphthalene disulfonic acid to oleum (B3057394) is a crucial factor, with an optimal ratio between 1:2 and 1:5 ensuring complete conversion. google.com Industrially, 65% oleum is often preferred as it balances sulfonation potency with handling safety.

Reaction Duration : The ideal duration for the sulfonation reaction is typically between 4 to 6 hours to maximize yield while preventing product degradation from prolonged heating. google.com

A Chinese patent (CN101348450A) details a specific protocol that achieves a purity of over 98%. google.comrsc.org The process involves heating the reactants to 90–95°C for 4–6 hours, followed by cooling, salting out with sodium chloride, decolorizing with activated carbon, and filtration. After sulfonation, the resulting acid is neutralized with sodium hydroxide (B78521) to form the trisodium (B8492382) salt, which is then purified by recrystallization.

Future research is aimed at developing novel synthetic routes that may offer milder reaction conditions, reduce waste, and utilize greener solvents or catalysts. One alternative approach involves the sulfonation of naphthalene (B1677914) in an inert solvent at very low temperatures, which could offer different selectivity and process efficiencies. researchgate.net

| Parameter | Condition | Rationale / Outcome | Source |

|---|---|---|---|

| Starting Material | 1,5-Naphthalene disulfonic acid | Precursor for the introduction of the third sulfonic acid group at the 3-position. | |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum, 25-80% SO₃) | Provides the sulfur trioxide (SO₃) needed for the electrophilic aromatic substitution. | google.com |

| Temperature | 90–95°C | Optimal range for maximizing purity (>98%) and minimizing isomer formation (e.g., 1,3,6- and 1,3,7-isomers). | rsc.org |

| Molar Ratio (Precursor:Oleum) | 1:2 to 1:5 | Ensures complete conversion and availability of SO₃ while neutralizing water generated during the reaction. | google.com |

| Reaction Time | 4–6 hours | Ideal duration to maximize yield at the optimal temperature. Longer durations can lead to product degradation. | rsc.org |

Advanced Characterization Techniques for Complex Systems

Accurate characterization of sodium naphthalene-1,3,5-trisulfonate is essential for quality control and for understanding its behavior in complex systems. A suite of advanced analytical techniques is employed to confirm its structural integrity, purity, and stoichiometry.

Future research will likely involve the application of these techniques to in-situ monitoring of reactions and interactions. For instance, coupling chromatographic separation with mass spectrometry can provide real-time insights into the formation of intermediates and byproducts during synthesis. Advanced NMR techniques could be used to study the compound's conformational changes when interacting with biological macromolecules or metal ions.

| Technique | Purpose | Key Findings / Application | Source |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | Ion-pair chromatography with UV detection is effective for resolving sulfonate groups. Used to confirm purity levels >98%. | rsc.org |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation. | 1H and 13C NMR are used to confirm the aromatic backbone and the specific 1,3,5-substitution pattern of the sulfonate groups. | |

| Mass Spectrometry (MS) | Molecular weight verification and impurity detection. | Electrospray ionization (ESI-MS) in negative ion mode can precisely verify the molecular weight. | |

| Elemental Analysis | Stoichiometric validation. | Quantifies the content of sulfur and sodium to validate the empirical formula of the salt. | |

| Thin-Layer Chromatography (TLC) | Separation of isomers. | HPTLC plates can be used to separate different naphthalene sulfonic acid isomers, aiding in purity analysis. | mdpi.com |

Expanding Applications in Catalysis and Advanced Materials

The unique structure of sodium naphthalene-1,3,5-trisulfonate, with its multiple hydrophilic sulfonate groups on a rigid aromatic platform, makes it a promising candidate for applications in catalysis and advanced materials.

In catalysis , the sulfonic acid groups can form stable complexes with various metal ions, which is a key feature for coordination chemistry and the development of novel catalysts. Research on related sulfonated naphthalene polymers has shown their potential as solid acid catalyst supports. acs.org For example, naphthalene-based polymers functionalized with -SO₃H groups have been synthesized and used to support palladium nanoparticles, creating efficient catalysts for Suzuki cross-coupling reactions under mild conditions. acs.org The high density of functional groups on the 1,3,5-trisulfonate molecule suggests its potential as a multitopic node or linker in such catalytic systems.

In the field of advanced materials , research is exploring several promising directions:

Surface Coatings : Naphthalene trisulfonate, in combination with hafnium(IV) ions, can form versatile complex coatings on various solid substrates, including glass and titanium. nbinno.com The formation of this coating is dependent on the presence of multiple sulfonate groups, highlighting the specific utility of trisulfonated isomers. nbinno.com These coatings can be further functionalized, for instance by grafting alginate onto them for nonbiofouling applications. nbinno.com

Conductive Polymers : Related sulfonated naphthalene derivatives are used as dopants in polymer matrices to enhance electrical conductivity and thermal stability. sci-hub.se This makes them suitable for use in sensors, advanced electronics, and energy storage solutions. sci-hub.se

Metal-Organic Frameworks (MOFs) : The geometry of sodium naphthalene-1,3,5-trisulfonate makes it an intriguing candidate as an organic linker for the synthesis of MOFs. nih.govaut.ac.ir MOFs constructed from naphthalene-based linkers are being investigated for gas storage, separation, and catalysis. rsc.orgnih.gov

Hydrogels : Sulfonated naphthalenes are also being studied for their role in creating supramolecular hydrogels, which have potential applications in controlled drug delivery systems. sci-hub.se

Future work will focus on the rational design of materials that leverage the specific 1,3,5-substitution pattern to create materials with tailored porosity, conductivity, and catalytic activity.

Deeper Understanding of Biological Interactions and Mechanisms

Sodium naphthalene-1,3,5-trisulfonate has demonstrated notable biological activities, primarily through its interaction with proteins and its influence on cellular pathways. The highly charged sulfonate groups are crucial for these interactions.

Key research findings include:

Interaction with Growth Factors : The compound is known to interact with fibroblast growth factor 1 (FGF1), which can impact cellular processes such as proliferation and differentiation.

Enzyme Inhibition : Studies have shown that it can act as an inhibitor for certain enzymes involved in metabolic pathways.

Fluorescent Probes : The naphthalene core gives the molecule fluorescent properties, allowing it to be used as a probe in biochemical assays to study and visualize various biological processes.

Future research aims to achieve a more profound understanding of these interactions at a molecular level. This includes elucidating the precise binding modes with target proteins and enzymes, which could inform the development of new diagnostic agents or therapeutics. nih.gov Its potential in drug delivery systems is also an area of active investigation, exploring how its structure can be used to encapsulate and transport therapeutic molecules. sci-hub.se

| Interaction / Application | Mechanism / Finding | Potential Impact | Source |

|---|---|---|---|

| Interaction with FGF1 | Binds to fibroblast growth factor 1. | Influences cellular signaling pathways critical for cell growth and differentiation. | |

| Enzyme Inhibition | Can inhibit specific enzymes. | Potential as a modulator of metabolic pathways for therapeutic purposes. | |

| Fluorescent Probe | Exhibits fluorescence. | Used in molecular biology to visualize and study cellular processes and biomolecular interactions. | |

| Drug Delivery & Diagnostics | Ability to interact with biomolecules and bind to specific targets. | Investigated for use in drug delivery systems and as a potential diagnostic or contrast agent. | nih.gov |

Environmental Impact and Sustainable Chemistry Initiatives

The environmental profile of naphthalene sulfonates is an area of growing importance, aligning with the global push for sustainable chemistry. sci-hub.se While specific data for sodium naphthalene-1,3,5-trisulfonate is limited, research on the broader class of naphthalene sulfonates provides valuable insights.

Sustainable chemistry initiatives are driving innovation in this area:

Green Construction : As superplasticizers, naphthalene sulfonates reduce the amount of water and cement needed in high-performance concrete, contributing to lower carbon footprints in the construction industry. sci-hub.se

Efficient Agriculture : In agrochemical formulations, they act as dispersants, improving the efficiency of fertilizers and pesticides and supporting precision farming goals. sci-hub.se

Water Reduction in Textiles : The textile industry uses these compounds in dyeing processes to help reduce water consumption. sci-hub.se

The future of naphthalene sulfonate production and use is increasingly tied to sustainability. Research is focused on developing bio-based and non-toxic formulations to meet stricter environmental regulations and consumer demand for greener products. sci-hub.se

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of sodium naphthalene-1,3,5-trisulfonate?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use ion-pair chromatography with UV detection (e.g., at 254 nm) to resolve sulfonate groups.

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm the aromatic backbone and sulfonate substitution patterns. Compare spectral data with structurally related compounds like suramin derivatives .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode can verify molecular weight and detect impurities.

- Elemental Analysis: Quantify sulfur and sodium content to validate stoichiometry.

Q. How can researchers synthesize sodium naphthalene-1,3,5-trisulfonate in a laboratory setting?

Methodological Answer:

- Sulfonation Protocol: React naphthalene with concentrated sulfuric acid at 150–180°C under controlled conditions. Sequential sulfonation at positions 1, 3, and 5 requires precise temperature gradients and reaction times.

- Neutralization: Add sodium hydroxide to the sulfonated product to form the sodium salt.

- Purification: Crystallize the product using ethanol-water mixtures, followed by vacuum filtration. Similar methods are applied to synthesize naphthalene sulfonate derivatives in reagent catalogs .

Advanced Research Questions

Q. How should researchers design experiments to investigate sodium naphthalene-1,3,5-trisulfonate’s inhibitory effects on ectonucleotidases?

Methodological Answer: